

# Spectroscopic Profile of 4,5-Diazafluoren-9-one: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Diazafluoren-9-one

Cat. No.: B035911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Diazafluoren-9-one**, a heterocyclic ketone of significant interest in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

## Spectroscopic Data Summary

The spectroscopic data for **4,5-Diazafluoren-9-one** are summarized in the tables below, providing a clear and concise reference for its structural features.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **4,5-Diazafluoren-9-one** reveals a distinct pattern of signals in the aromatic region, consistent with its tricyclic structure.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.79	dd	5.0, 1.5	2H
7.98	dd	7.6, 1.5	2H
7.34	dd	7.6, 5.0	2H

Solvent: CDCl<sub>3</sub>,  
Frequency: 499.72 MHz[1]

## <sup>13</sup>C NMR Spectroscopic Data

Detailed experimental <sup>13</sup>C NMR data for **4,5-Diazafluoren-9-one** is not readily available in the reviewed literature. Characterization of this compound by <sup>13</sup>C NMR has been mentioned in several studies, but specific chemical shift values have not been reported.

## Infrared (IR) Spectroscopic Data

The IR spectrum of **4,5-Diazafluoren-9-one** is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2900-3100	$\nu$ (C-H) stretching

A more detailed list of IR absorption peaks, including the characteristic carbonyl (C=O) stretch, is not explicitly provided in the surveyed literature.[2]

## UV-Vis Spectroscopic Data

While UV-Vis spectroscopy has been utilized in the study of **4,5-Diazafluoren-9-one** and its complexes, specific absorption maxima ( $\lambda_{\text{max}}$ ) for the free ligand are not detailed in the available literature. In a chromium (III) complex, strong UV bands at approximately 217 nm and

267 nm were attributed to intra-ligand ( $\pi \rightarrow \pi$ ,  $n \rightarrow \pi$ ) transitions of the **4,5-Diazafluoren-9-one** ligand.[2]

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR Spectroscopy

A solution of **4,5-Diazafluoren-9-one** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solution is transferred to a 5 mm NMR tube. The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

A solution of **4,5-Diazafluoren-9-one** is prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solution is transferred to a 5 mm NMR tube. The  $^{13}\text{C}$  NMR spectrum is recorded on a spectrometer operating at a frequency of 100 MHz or higher, with proton decoupling. The chemical shifts are reported in parts per million (ppm) relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of solid **4,5-Diazafluoren-9-one** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

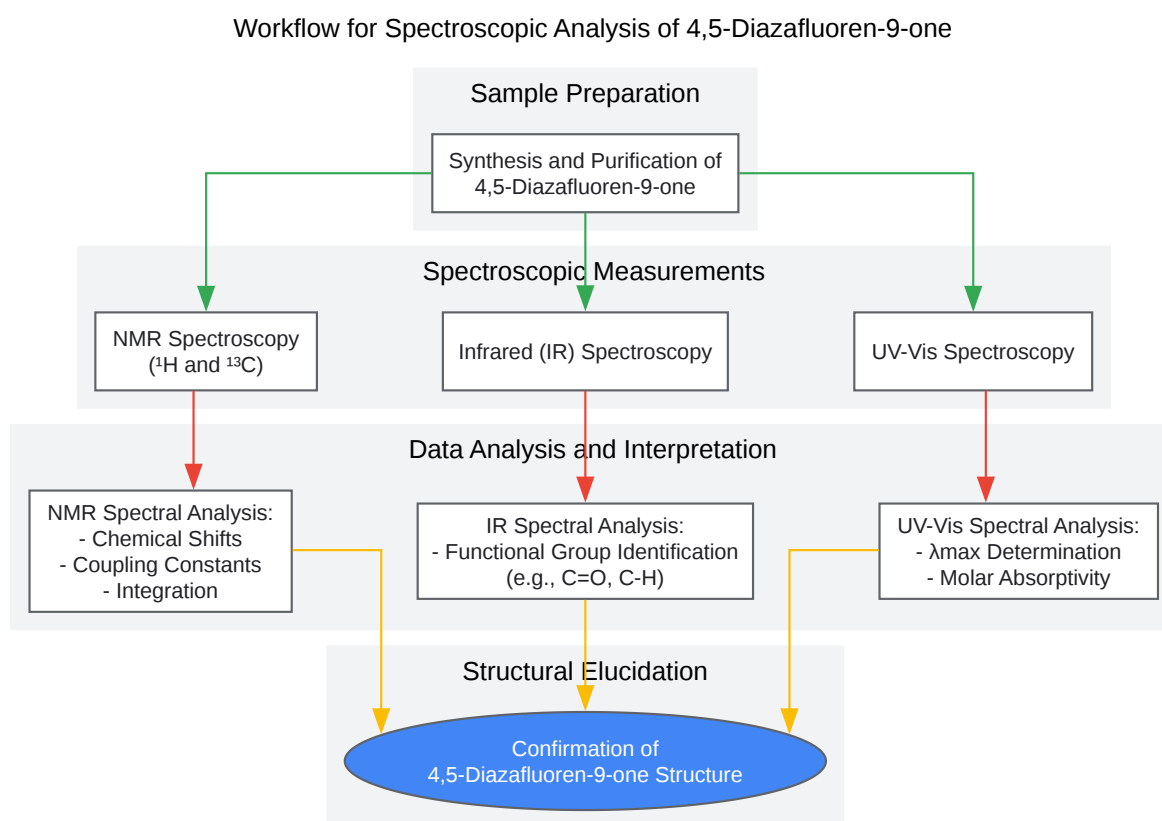
## Ultraviolet-Visible (UV-Vis) Spectroscopy

A stock solution of **4,5-Diazafluoren-9-one** is prepared in a suitable UV-grade solvent, such as methanol or ethanol. This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0. The UV-Vis absorption spectrum is recorded using a

dual-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

## Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of **4,5-Diazafluoren-9-one** is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow for **4,5-Diazafluoren-9-one**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Diazafluoren-9-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035911#spectroscopic-data-for-4-5-diazafluoren-9-one-nmr-ir-uv-vis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)